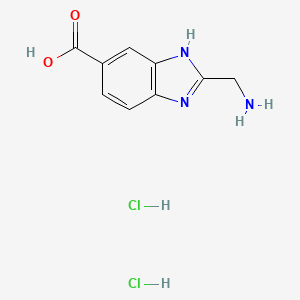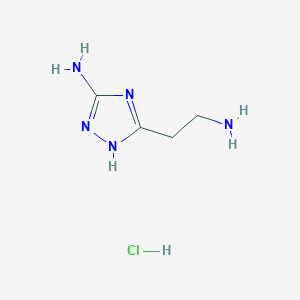
Methyl 3-oxo-1,2,3,4-tetrahydroisoquinoline-4-carboxylate
説明
“Methyl 3-oxo-1,2,3,4-tetrahydroisoquinoline-4-carboxylate” is a chemical compound . It is a derivative of 1,2,3,4-tetrahydroisoquinoline (THIQ), which is an important structural motif of various natural products and therapeutic lead compounds . THIQ derivatives have broad applications in asymmetric catalysis as chiral scaffolds .
Synthesis Analysis
The synthesis of THIQ derivatives has garnered significant attention in recent years . Traditional approaches to the synthesis of C(1)-substituted THIQs include the use of harsh conditions or preassembled substrates . Recently, transition metal-catalyzed cross-dehydrogenative coupling (CDC) strategies involving direct coupling of C(sp3)–H bond of THIQ with various nucleophiles have been explored .Chemical Reactions Analysis
The C(1)-functionalization of 1,2,3,4-tetrahydroisoquinolines has been achieved through various multicomponent reactions . In particular, reactions involving isomerization of iminium intermediate (exo/endo isomerization) are highlighted .科学的研究の応用
Neurodegenerative Disease Research
Isoquinoline alkaloids, including derivatives of tetrahydroisoquinoline, have shown diverse biological activities against neurodegenerative disorders . Methyl 3-oxo-tetrahydroisoquinoline carboxylates can be used to synthesize compounds that may inhibit or modulate pathways involved in diseases like Alzheimer’s and Parkinson’s, providing a basis for developing new therapeutic agents.
Antimicrobial Agent Development
The structural analogs of tetrahydroisoquinoline have demonstrated potent biological activity against various infective pathogens . Research into methyl 3-oxo-tetrahydroisoquinoline carboxylates could lead to the discovery of new antimicrobial agents that can be used to treat resistant strains of bacteria and other microorganisms.
Synthesis of Natural and Non-Natural Compounds
The tetrahydroisoquinoline core is a “privileged scaffold” present in various natural and non-natural compounds with intriguing biological properties . Methyl 3-oxo-tetrahydroisoquinoline carboxylates serve as precursors for the synthesis of a wide range of alkaloids and bioactive molecules, expanding the repertoire of available pharmacologically active compounds.
Anti-inflammatory and Analgesic Research
N-benzyl tetrahydroisoquinoline derivatives are known to function as antineuroinflammatory agents . Research into methyl 3-oxo-tetrahydroisoquinoline carboxylates could lead to the development of new anti-inflammatory and analgesic medications, potentially offering relief for chronic pain and inflammatory conditions.
Asymmetric Catalysis
Tetrahydroisoquinoline derivatives have broad applications in asymmetric catalysis as chiral scaffolds . The study and utilization of methyl 3-oxo-tetrahydroisoquinoline carboxylates in asymmetric synthesis could enhance the efficiency and selectivity of chemical reactions, which is crucial in the production of enantiomerically pure pharmaceuticals.
特性
IUPAC Name |
methyl 3-oxo-2,4-dihydro-1H-isoquinoline-4-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H11NO3/c1-15-11(14)9-8-5-3-2-4-7(8)6-12-10(9)13/h2-5,9H,6H2,1H3,(H,12,13) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ARSONIHTHTWDIB-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1C2=CC=CC=C2CNC1=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H11NO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
205.21 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Methyl 3-oxo-1,2,3,4-tetrahydroisoquinoline-4-carboxylate | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![{1-[Amino(oxolan-2-yl)methyl]cyclobutyl}methanol](/img/structure/B1382456.png)
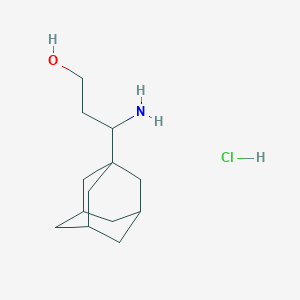
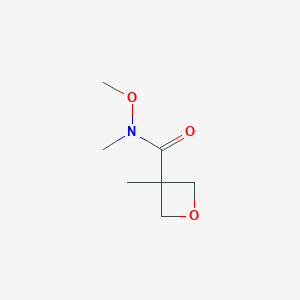

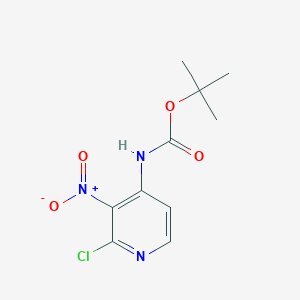




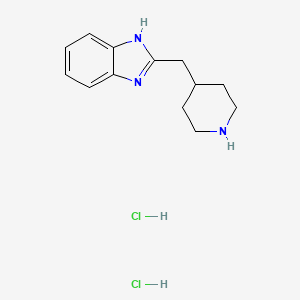

![3-[3-(Aminomethyl)phenyl]-1,3-diazaspiro[4.4]nonane-2,4-dione hydrochloride](/img/structure/B1382477.png)
